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Compound of Interest

(R)_l _(21 5-
Compound Name:
Dimethylphenyl)ethanamine

cat. No.: B1588277

An In-depth Technical Guide to (R)-1-(2,5-Dimethylphenyl)ethanamine: Structure,
Stereochemistry, and Synthesis

Introduction

(R)-1-(2,5-Dimethylphenyl)ethanamine is a chiral amine that serves as a critical building
block in modern organic synthesis and medicinal chemistry. Chiral amines are integral
components in over 40% of pharmaceuticals, making their efficient and stereocontrolled
synthesis a subject of intense research.[1] The spatial arrangement of atoms, or
stereochemistry, at the chiral center of these molecules is paramount, as different enantiomers
of a drug can exhibit vastly different pharmacological and toxicological profiles. This guide,
intended for researchers and drug development professionals, provides a comprehensive
technical overview of (R)-1-(2,5-Dimethylphenyl)ethanamine, covering its molecular
structure, stereochemical intricacies, common synthetic and resolution pathways, and
analytical characterization.

Molecular Structure and Physicochemical
Properties

1-(2,5-Dimethylphenyl)ethanamine is a primary amine featuring a disubstituted aromatic ring.
The core structure consists of a p-xylene (1,4-dimethylbenzene) ring where one of the ring
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hydrogens has been replaced by an aminoethyl group. The IUPAC name for this compound is
1-(2,5-dimethylphenyl)ethanamine.[2]

The molecular formula is C10H1sN, and it has a molecular weight of approximately 149.23 g/mol
.[2] The key structural features include the hydrophobic dimethylphenyl group and the basic
amino group, which is a common site for chemical modification and salt formation.

Caption: 2D structure of 1-(2,5-Dimethylphenyl)ethanamine.

Table 1: Physicochemical Properties

Property Value Source(s)

1-(2,5-
IUPAC Name ] ] [2]
dimethylphenyl)ethanamine

CAS Number 91251-26-2 (Racemate) [3114]

77302-55-7 ((R)-enantiomer) [3]

Molecular Formula Ci1oH1sN [2][3]

Molecular Weight 149.23 g/mol [2]

ULGHUDXDTMIEAM-
InChiKey [4]
UHFFFAOYSA-N

Canonical SMILES CC1=CC(=C(C=C1)C)C(C)N [2]13]

Topological Polar Surface Area 26 A2 [5]

Stereochemistry and Enantiomeric Purity

The carbon atom attached to the phenyl ring, the amino group, a methyl group, and a hydrogen
atom is a stereogenic center. This chirality gives rise to two non-superimposable mirror images,
the (R) and (S) enantiomers.

The assignment of the (R) or (S) configuration is determined by the Cahn-Ingold-Prelog (CIP)
priority rules. For 1-(2,5-Dimethylphenyl)ethanamine:
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-NH: (highest priority)

-CeH3(CHs)2 (phenyl group)

-CHs (methyl group)

-H (lowest priority)

For the (R)-enantiomer, when the lowest priority group (-H) is pointing away from the observer,
the sequence from highest to lowest priority (-NHz - -CeH3(CHs)2 — -CHs) proceeds in a
clockwise direction.

Caption: (R) and (S) enantiomers of 1-(2,5-Dimethylphenyl)ethanamine.

In drug development, isolating a single enantiomer is often mandatory. Regulatory agencies
like the FDA may require justification for marketing a racemic mixture and full characterization
of both enantiomers.[6] This has led to the development of "chiral switches," where existing
racemic drugs are re-developed as single-enantiomer versions to improve efficacy and reduce
side effects.

Synthesis and Chiral Resolution

The preparation of enantiomerically pure (R)-1-(2,5-Dimethylphenyl)ethanamine typically
involves either the synthesis of the racemic mixture followed by chiral resolution or a direct
asymmetric synthesis. The former is a robust and common industrial approach.

Synthesis of Racemic 1-(2,5-Dimethylphenyl)ethanamine

The most common route begins with p-xylene and proceeds through a two-step sequence:
Friedel-Crafts acylation followed by reductive amination.
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( Acetyl Chloride / AICl3 )

Friedel-Crafts Acylation

(1-(2,5-Dimethylphenyl)ethanone) ( NHs, Hz, Ni or NaBH3CN )

Reductive Amination

Gacemic 1—(2,5—Dimethy|phenyl)ethanamina

Click to download full resolution via product page
Caption: Workflow for the synthesis of the racemic amine.
Experimental Protocol: Synthesis of Racemic Amine
Step 1: Friedel-Crafts Acylation to 1-(2,5-Dimethylphenyl)ethanone[7]

o Setup: A three-necked flask equipped with a reflux condenser, a dropping funnel, and a
magnetic stirrer is charged with anhydrous aluminum chloride (AICls, 1.1 eq) and dry
dichloromethane (DCM).

e Cooling: The suspension is cooled to 0 °C in an ice bath.

o Reagent Addition: A solution of acetyl chloride (1.0 eq) in dry DCM is added dropwise over
15 minutes, maintaining the temperature below 5 °C.

o Substrate Addition: p-Xylene (0.8 eq) in dry DCM is then added dropwise over 30 minutes.

o Causality Insight:The reaction is exothermic and controlling the temperature is critical to
prevent side reactions and ensure regioselectivity. AlCls acts as a Lewis acid to activate
the acetyl chloride, generating the acylium ion electrophile.

o Reaction: The mixture is stirred at 0 °C for 1 hour and then at room temperature for 3 hours
until the starting material is consumed (monitored by TLC).
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o Workup: The reaction is quenched by slowly pouring it onto crushed ice with concentrated
HCI. The organic layer is separated, washed with water, NaHCOs solution, and brine, then
dried over anhydrous MgSOa.

 Purification: The solvent is removed under reduced pressure, and the resulting crude ketone
(1-(2,5-dimethylphenyl)ethan-1-one, CAS 2142-73-6) can be purified by vacuum distillation.
[8]

Step 2: Reductive Amination to Racemic Amine

e Setup: A solution of 1-(2,5-dimethylphenyl)ethanone (1.0 eq) in methanol is prepared in a
suitable pressure vessel.

e Reagents: Ammonium acetate or a solution of ammonia in methanol is added in excess,
followed by a catalytic amount of a reducing agent like Raney Nickel or a stoichiometric
amount of a hydride reagent like sodium cyanoborohydride (NaBHsCN).

o Causality Insight:The ketone first reacts with ammonia to form an intermediate imine. The
reducing agent then reduces the imine C=N double bond to form the amine. NaBH3CN is
preferred in labs as it is selective for the imine over the ketone, allowing for a one-pot
reaction.

e Reaction: If using catalytic hydrogenation (e.g., Raney Ni), the vessel is pressurized with
hydrogen gas (e.g., 50 psi) and heated (e.g., 60 °C) with vigorous stirring for 12-24 hours.

o Workup: After cooling, the catalyst is filtered off (e.g., through Celite). The solvent is
evaporated. The residue is dissolved in an organic solvent (e.g., ethyl acetate) and washed
with aqueous base (e.g., 1M NaOH) to remove unreacted starting materials and byproducts.

 Purification: The organic layer is dried and concentrated to yield the racemic amine, which
can be further purified by distillation or chromatography.

Chiral Resolution via Diastereomeric Salt Formation

Chiral resolution is a widely used industrial method for separating enantiomers.[9] It relies on
reacting the racemic amine with a single enantiomer of a chiral acid (a "resolving agent") to
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form a pair of diastereomeric salts. These salts have different physical properties, most notably
solubility, allowing for their separation by fractional crystallization.[10]

Racemic Amine Chiral Resolving Agent
(R-amine + S-amine) (e.g., L-Tartaric Acid)

Diastereomeric Salts
(R,L-salt + S,L-salt)

:

Fractional Crystallization

Solid Solution

Less Soluble Salt More Soluble Salt
(e.0., R,L-salt) (in mother liquor)

Base Treatment
(e.g., NaOH)

GR)-l-(Z,5—Dimethylphenyl)ethanamina

Click to download full resolution via product page

Caption: Workflow for chiral resolution by diastereomeric salt formation.

Experimental Protocol: Chiral Resolution with L-Tartaric Acid

o Salt Formation: Dissolve racemic 1-(2,5-dimethylphenyl)ethanamine (1.0 eq) in a suitable
solvent (e.g., methanol or ethanol). In a separate flask, dissolve L-(+)-tartaric acid (0.5 eq) in
the same solvent, heating gently if necessary.
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o Causality Insight:Using 0.5 equivalents of the dibasic tartaric acid per equivalent of amine
ensures the formation of the bitartrate salt, which often has better crystallization properties
than the tartrate salt.

Crystallization: Slowly add the warm tartaric acid solution to the amine solution with stirring.
Allow the mixture to cool slowly to room temperature, and then potentially in a refrigerator (4
°C) overnight to induce crystallization.

Isolation of Diastereomeric Salt: Collect the precipitated crystals by vacuum filtration. Wash
the crystals with a small amount of cold solvent to remove the more soluble diastereomer.

o Self-Validation:The optical purity of the crystals should be checked at this stage. A small
sample can be treated with base to liberate the amine, which is then analyzed by chiral
HPLC. If the enantiomeric excess (e.e.) is not sufficient, a recrystallization step is
performed.

Liberation of the Free Amine: Suspend the isolated diastereomeric salt in a biphasic system
of an organic solvent (e.g., DCM or ether) and an aqueous base (e.g., 2M NaOH).

Extraction: Stir the mixture until all solids have dissolved and the salt has been neutralized.
The free amine will move into the organic layer. Separate the layers, and extract the
agueous layer two more times with the organic solvent.

Final Purification: Combine the organic extracts, dry over anhydrous NazSOa, filter, and
remove the solvent under reduced pressure to yield the enantiomerically enriched (R)-1-(2,5-
Dimethylphenyl)ethanamine.

Analytical and Characterization Methods

Rigorous analytical characterization is essential to confirm the chemical identity and
stereochemical purity of the final product.

Structural Confirmation

» Nuclear Magnetic Resonance (NMR) Spectroscopy:

o H NMR: Will show characteristic signals for the aromatic protons (in the ~7.0 ppm region),
the methine proton (quartet, ~4.0 ppm), the amine protons (broad singlet), and the two
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distinct methyl groups on the ring and the ethyl side chain.

o 13C NMR: Will show distinct signals for the 10 carbon atoms, with the aromatic carbons in
the 120-140 ppm range and the aliphatic carbons at higher field.

e Mass Spectrometry (MS): Will show a molecular ion peak (M*) corresponding to the
molecular weight of the compound (149.23 m/z).

« Infrared (IR) Spectroscopy: Will display characteristic N-H stretching bands for the primary
amine (~3300-3400 cm~1) and C-H stretches for the aromatic and aliphatic groups.

Determination of Enantiomeric Purity

The most reliable method for determining the enantiomeric excess (e.e.) of a chiral amine is
through chiral chromatography.

Protocol: Chiral High-Performance Liquid Chromatography (HPLC)

¢ Column Selection: A chiral stationary phase (CSP) is required. Columns based on
polysaccharide derivatives (e.g., cellulose or amylose) coated on a silica support are highly
effective for separating amine enantiomers. A common choice would be a Chiralcel OD or
Chiralpak AD column.

o Sample Preparation: Prepare a dilute solution of the amine (~1 mg/mL) in the mobile phase.

o Chromatographic Conditions: The separation is typically achieved using a normal-phase
mobile phase.

o Causality Insight:The separation mechanism on a CSP involves transient diastereomeric
interactions between the enantiomers and the chiral selector of the stationary phase. The
different stabilities of these interactions lead to different retention times. The choice of
mobile phase (especially the alcohol modifier and amine additive) is critical for optimizing
resolution and peak shape.

Table 2: Example Chiral HPLC Method Parameters
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Parameter Condition
Column Chiralpak AD-H (250 x 4.6 mm, 5 um)
) Hexane / Isopropanol / Diethylamine (90:10:0.1,
Mobile Phase
vIvIv)
Flow Rate 1.0 mL/min
Detection UV at 220 nm
Column Temperature 25°C

Two baseline-separated peaks corresponding to
Expected Result i
the (R) and (S) enantiomers.

o Calculation of Enantiomeric Excess (e.e.):
o e.e. (%) =[ (Areai1 - Areaz) / (Areax + Areaz) ] x 100

o Where Area is the peak area of the major enantiomer and Area: is the peak area of the
minor enantiomer.

Applications in Drug Development

(R)-1-(2,5-Dimethylphenyl)ethanamine is a valuable intermediate. The 2,5-dimethylphenyl
scaffold itself is a structural feature in a number of antimicrobial compounds.[11] The primary
amine handle allows for a wide range of subsequent chemical transformations, such as amide
bond formation, reductive amination with other carbonyls, or N-alkylation, to build more
complex chiral molecules. Its derivatives are explored in the development of new therapeutic
agents, particularly in the fight against multidrug-resistant pathogens.[11]

Conclusion

(R)-1-(2,5-Dimethylphenyl)ethanamine is a foundational chiral building block whose
stereochemical integrity is crucial for its application in pharmaceutical synthesis. A thorough
understanding of its structure, combined with robust methods for its synthesis, resolution, and
analysis, is essential for its effective use in the development of new chemical entities. The
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protocols and insights provided in this guide serve as a practical framework for researchers,
enabling the reliable production and characterization of this important chiral amine.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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Our mission is to be the trusted global source of Hastt
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and industry. Email: info@benchchem.com
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